![molecular formula C21H18N4O3S2 B2676891 4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921792-61-2](/img/structure/B2676891.png)
4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
“4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H14N2O2S and a molar mass of 298.36 . It is a derivative of benzothiazole .
Synthesis Analysis
The compound can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has a methoxy group at the sixth position in the benzothiazole ring .Chemical Reactions Analysis
The compound was evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to "4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide" involves complex chemical reactions aimed at developing novel structures with potential therapeutic activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown anti-inflammatory and analgesic properties, indicating the importance of these compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Biological Activities
Compounds structurally related to "4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide" have been investigated for various biological activities:
Anti-inflammatory and Analgesic Properties : Synthesized compounds have shown significant inhibitory activity on cyclooxygenase enzymes, alongside notable analgesic and anti-inflammatory effects, suggesting their potential in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Potential : New derivatives have been explored for their antimicrobial and anticancer activities, indicating the broad spectrum of biological effects these compounds might exhibit, which is crucial for developing new drugs (Deep et al., 2016).
Applications in Alzheimer's Disease : Some derivatives, specifically targeting histone deacetylase inhibitors, have shown promising results in ameliorating Alzheimer's disease phenotypes by reducing tau protein phosphorylation and aggregation, alongside crossing the blood-brain barrier, which underscores their potential in treating neurodegenerative diseases (Lee et al., 2018).
Mechanism of Action
properties
IUPAC Name |
4-methoxy-N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-12-4-3-5-16-18(12)24-21(30-16)23-17(26)10-14-11-29-20(22-14)25-19(27)13-6-8-15(28-2)9-7-13/h3-9,11H,10H2,1-2H3,(H,22,25,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMADKCPXKNJJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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